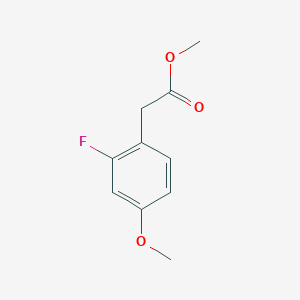

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate

CAS No.: 91361-58-9

Cat. No.: VC4202908

Molecular Formula: C10H11FO3

Molecular Weight: 198.193

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 91361-58-9 |

|---|---|

| Molecular Formula | C10H11FO3 |

| Molecular Weight | 198.193 |

| IUPAC Name | methyl 2-(2-fluoro-4-methoxyphenyl)acetate |

| Standard InChI | InChI=1S/C10H11FO3/c1-13-8-4-3-7(9(11)6-8)5-10(12)14-2/h3-4,6H,5H2,1-2H3 |

| Standard InChI Key | YAKUWANKCCMBRN-UHFFFAOYSA-N |

| SMILES | COC1=CC(=C(C=C1)CC(=O)OC)F |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure comprises a phenyl ring with two distinct substituents:

-

Fluorine at the 2-position, which induces electron withdrawal through its high electronegativity, reducing electron density in the aromatic system.

-

Methoxy group at the 4-position, contributing electron-donating resonance effects via its oxygen atom .

The methyl acetate group (–OCOCH₃) is attached to the phenyl ring’s carbon adjacent to the fluorine, creating a planar arrangement that facilitates π-orbital conjugation. This configuration is critical for interactions with biological targets, as demonstrated in docking studies of analogous compounds .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁FO₃ | |

| Molecular Weight | 198.19 g/mol | |

| XLogP3 | 1.9 (Predicted) | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 4 |

Spectroscopic Data

-

Infrared (IR) Spectroscopy: Peaks corresponding to C=O stretching (~1740 cm⁻¹) and C–O ester vibrations (~1250 cm⁻¹) dominate the spectrum.

-

Nuclear Magnetic Resonance (NMR):

Synthesis and Manufacturing Processes

Esterification of 2-(2-Fluoro-4-Methoxyphenyl)Acetic Acid

The most common synthesis route involves acid-catalyzed esterification:

-

Activation of the carboxylic acid: 2-(2-Fluoro-4-methoxyphenyl)acetic acid is treated with oxalyl chloride (COCl)₂ in anhydrous dichloromethane at 0–5°C to form the acyl chloride intermediate .

-

Methanol quenching: The acyl chloride reacts with excess methanol under reflux (65–70°C) for 6–8 hours, yielding the methyl ester.

-

Purification: The crude product is washed with sodium bicarbonate, dried over Na₂SO₄, and recrystallized from ethyl acetate .

Yield: ~75–80%.

Table 2: Optimization of Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Catalyst (HCl) | 5 mol% | Maximizes ester formation |

| Temperature | 65°C | Balances rate and side reactions |

| Solvent | Methanol | Acts as nucleophile and solvent |

Alternative Pathways

-

Transesterification: Using ethyl 2-(2-fluoro-4-methoxyphenyl)acetate and methanol in the presence of lipase enzymes (e.g., Candida antarctica lipase B) .

-

Microwave-Assisted Synthesis: Reduces reaction time to 15–20 minutes with comparable yields .

Chemical Reactivity and Functionalization

Hydrolysis and Saponification

The ester group undergoes base-catalyzed hydrolysis to yield 2-(2-fluoro-4-methoxyphenyl)acetic acid, a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs):

Conditions: 1M NaOH, 80°C, 2 hours.

Electrophilic Aromatic Substitution

Despite the deactivating fluorine, the methoxy group’s para-directing effects enable nitration and sulfonation at the 5-position of the ring. For example, nitration with HNO₃/H₂SO₄ at 0°C produces 2-fluoro-4-methoxy-5-nitrobenzene acetate .

Biocatalytic Modifications

Enzymatic resolution using lipases or esterases can generate enantiomerically pure forms, critical for chiral drug synthesis .

Biomedical Applications and Research Findings

Role in Neurological Drug Development

Methyl 2-(2-fluoro-4-methoxyphenyl)acetate serves as a building block for mGlu2 receptor modulators, which are investigated for treating schizophrenia and anxiety . Docking studies reveal that the fluorine atom enhances binding affinity by forming hydrogen bonds with Thr₈₀₈ in the mGlu2 receptor’s allosteric site .

Table 3: Comparative Binding Affinities of Analogues

| Compound | mGlu2 IC₅₀ (nM) | Fluorine Position |

|---|---|---|

| Methyl 2-(2-fluoro-4-methoxy) | 39 | 2 |

| Methyl 2-(3-fluoro-4-methoxy) | 318 | 3 |

| Methyl 2-(4-methoxy) | 450 | – |

Radiolabeling for PET Imaging

The compound’s derivatives labeled with ¹¹C (e.g., 5-(2-fluoro-4-[¹¹C]methoxyphenyl)acetate) enable non-invasive imaging of mGlu2 distribution in the brain .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume